1-[Methyl(nitroso)amino]butyl acetate
Description
1-[Methyl(nitroso)amino]butyl acetate is an acyloxy nitroso compound characterized by a nitroso group (N=O) bonded to a methylamino-substituted butyl chain and an acetyloxy ester moiety. These compounds are classified as nitroxyl (HNO) donors, releasing HNO via hydrolysis under physiological conditions . Acyloxy nitroso compounds are typically synthesized through the oxidation of oximes (e.g., cyclohexanone oxime) with reagents like lead tetraacetate or [bis(trifluoroacetoxy)iodo]benzene, yielding bright blue oils due to their n→π* electronic transitions . Structural confirmation is achieved via spectroscopic methods (UV-vis, IR, NMR) and X-ray crystallography, revealing bent C-N-O configurations (bond angle ~114°) and N=O bond lengths of ~1.183 Å .
Properties
CAS No. |
74955-21-8 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-[methyl(nitroso)amino]butyl acetate |
InChI |
InChI=1S/C7H14N2O3/c1-4-5-7(9(3)8-11)12-6(2)10/h7H,4-5H2,1-3H3 |
InChI Key |
VCGFSKNCUIRVDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(N(C)N=O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Methyl(nitroso)amino]butyl acetate typically involves the nitrosation of secondary amines. One common method is the reaction of butyl acetate with methylamine, followed by nitrosation using nitrous acid (HNO2) under acidic conditions. The reaction can be summarized as follows: [ \text{Butyl acetate} + \text{Methylamine} \rightarrow \text{1-[Methylamino]butyl acetate} ] [ \text{1-[Methylamino]butyl acetate} + \text{HNO2} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitrosation processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of high-purity reagents and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[Methyl(nitroso)amino]butyl acetate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.
Major Products
Oxidation: Formation of nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[Methyl(nitroso)amino]butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitrosamine compounds.
Biology: Studied for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Investigated for its role in drug metabolism and potential therapeutic applications.
Industry: Used in the manufacturing of certain pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[Methyl(nitroso)amino]butyl acetate involves the formation of reactive intermediates, such as nitrosamines, which can interact with cellular components. These interactions can lead to DNA damage and mutations, contributing to its carcinogenic properties. The molecular targets include nucleophilic sites in DNA and proteins, leading to the formation of adducts and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Kinetic Differences
Acyloxy nitroso compounds vary in hydrolysis rates and stability based on the acyl group’s electronic and steric properties. Key analogs include:
- Electron-Withdrawing Effects : Trifluoroacetate derivatives hydrolyze rapidly (t₁/₂ = 121 ms) due to the CF₃ group’s electron-withdrawing nature, accelerating ester cleavage. Acetate derivatives (t₁/₂ = 800 min) are slower, while chlorinated acyl groups balance stability and reactivity .
- Steric Effects: Bulkier acyl groups (e.g., pivalate) reduce hydrolysis rates, whereas linear chains (e.g., acetate) favor faster HNO release .
Reactivity with Thiols
Acyloxy nitroso compounds react with thiols via two pathways:
HNO Release: Hydrolysis generates HNO, which reacts with thiols to form disulfides or sulfinamides .
Direct Thiolate Attack: Thiolates (RS⁻) nucleophilically attack the nitroso group, forming oximes without HNO release . For example: 1-Nitrosocyclohexyl acetate reacts with glyceraldehyde 3-phosphate dehydrogenase (GAPDH), forming reversible disulfides and irreversible sulfinic acids/sulfinamides . Trifluoroacetate derivatives exhibit thiol-sensitive vasodilation, mediated by HNO-induced soluble guanylate cyclase activation .
Stability and By-Products
- Cyclohexane vs. Cyclopentane Derivatives: Cyclohexane-derived compounds release HNO, while cyclopentanone oxime derivatives rearrange into cyclic hydroxamic acids due to steric strain relief .
- By-Products: Hydrolysis yields ketones and carboxylic acids. Trace NO (0.4–0.5%) and nitrite (3–4%) may form, but nitrous oxide (N₂O) is the primary HNO dimerization product .
Key Research Findings
- Synthetic Flexibility: Acyl groups can be tailored to modulate HNO release rates. For example, pyran-core derivatives improve water solubility, enabling esterase-catalyzed hydrolysis .
- Thiol Compatibility: Slow donors (e.g., acetate) are less affected by thiols, making them suitable for environments with high glutathione concentrations .
- Structural Insights: X-ray data confirm bent nitroso geometries, critical for HNO-like reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
